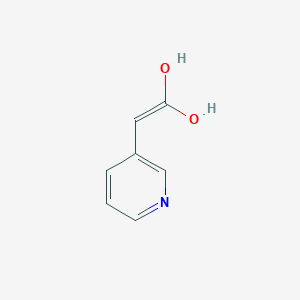
2-(Pyridin-3-yl)ethene-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-3-yl)ethene-1,1-diol is an organic compound characterized by the presence of a pyridine ring attached to an ethene backbone with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)ethene-1,1-diol typically involves the dimerization of 2-pyridinecarboxaldehyde (picolinaldehyde) using a copper(II) catalyst. The reaction is carried out under mild conditions, often at room temperature and ambient light, using a water/alcohol solvent mixture . The copper(II) catalyst, often in the form of a copper(II)/neocuproine complex, facilitates the dimerization process, leading to the formation of the desired diol compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
2-(Pyridin-3-yl)ethene-1,1-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(Pyridin-3-yl)ethene-1,1-diol has several applications in scientific research:
作用機序
The mechanism by which 2-(Pyridin-3-yl)ethene-1,1-diol exerts its effects depends on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in various applications .
類似化合物との比較
Similar Compounds
(E)-1,2-di(pyridin-4-yl)ethene: Similar structure but with pyridine rings at different positions.
1,1,2,2-tetra(pyridin-4-yl)ethene: A more complex derivative with additional pyridine rings.
特性
CAS番号 |
830326-99-3 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC名 |
2-pyridin-3-ylethene-1,1-diol |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-5,9-10H |
InChIキー |
QUEAJZINQRQSDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C=C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



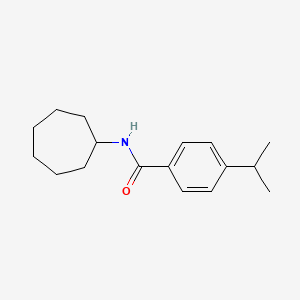
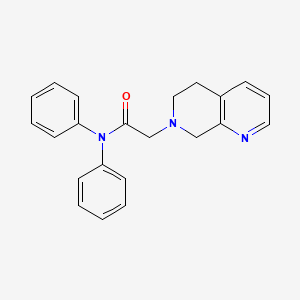
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)

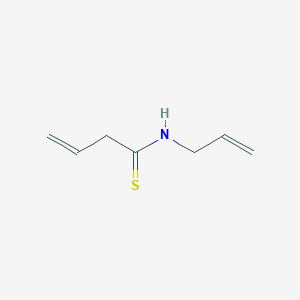
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)
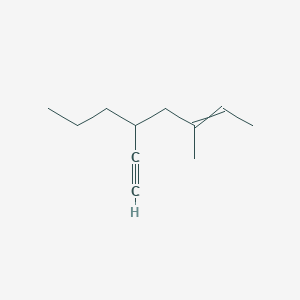
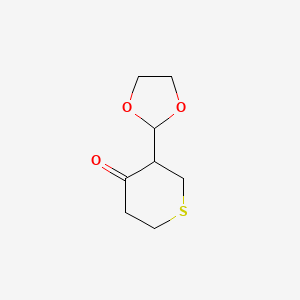
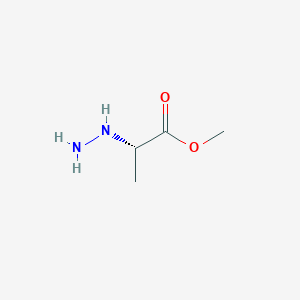
![[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14212388.png)
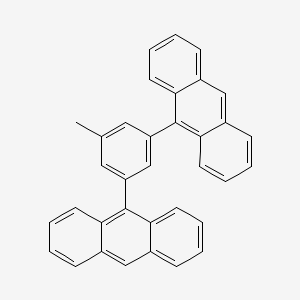
![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
